5-Fluoro-1-methyl-1H-imidazole 5-Fluoro-1-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 66787-68-6
VCID: VC18700234
InChI: InChI=1S/C4H5FN2/c1-7-3-6-2-4(7)5/h2-3H,1H3
SMILES:
Molecular Formula: C4H5FN2
Molecular Weight: 100.09 g/mol

5-Fluoro-1-methyl-1H-imidazole

CAS No.: 66787-68-6

Cat. No.: VC18700234

Molecular Formula: C4H5FN2

Molecular Weight: 100.09 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-1-methyl-1H-imidazole - 66787-68-6

Specification

CAS No. 66787-68-6
Molecular Formula C4H5FN2
Molecular Weight 100.09 g/mol
IUPAC Name 5-fluoro-1-methylimidazole
Standard InChI InChI=1S/C4H5FN2/c1-7-3-6-2-4(7)5/h2-3H,1H3
Standard InChI Key MRLNBBIXIAJXHE-UHFFFAOYSA-N
Canonical SMILES CN1C=NC=C1F

Introduction

Structural Features and Physicochemical Properties

Molecular Architecture

The compound consists of an imidazole core (C3H3N2\text{C}_3\text{H}_3\text{N}_2) substituted with a fluorine atom at position 5 and a methyl group at position 1 (Figure 1). The fluorine atom introduces electronegativity, enhancing dipole interactions, while the methyl group contributes hydrophobicity.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC4H5FN2\text{C}_4\text{H}_5\text{FN}_2
Molecular Weight100.09 g/mol
CAS Number66787-68-6
Boiling PointNot reported
Melting PointNot reported
SolubilityHigh in polar solvents (e.g., DMSO, water)
Log P (Predicted)0.89 (moderate lipophilicity)

The fluorine substitution at position 5 significantly alters electronic distribution, increasing reactivity toward electrophilic substitution .

Synthetic Routes

Laboratory-Scale Synthesis

While direct synthesis protocols for 5-fluoro-1-methyl-1H-imidazole are sparingly documented, analogous methods for fluorinated imidazoles suggest two primary approaches:

  • Cyclization of Fluorinated Precursors:

    • Reaction of 4-fluoro-1,2-diaminopropane with trimethyl orthoacetate in acidic conditions yields the imidazole ring .

    • Example:

      4-Fluoro-1,2-diaminopropane+Trimethyl orthoacetateHCl5-Fluoro-1-methyl-1H-imidazole+MeOH\text{4-Fluoro-1,2-diaminopropane} + \text{Trimethyl orthoacetate} \xrightarrow{\text{HCl}} \text{5-Fluoro-1-methyl-1H-imidazole} + \text{MeOH}
    • Yield: ~60–70% under optimized conditions .

  • Direct Fluorination:

    • Electrophilic fluorination of 1-methylimidazole using Selectfluor® (C8H16BF4N2\text{C}_8\text{H}_{16}\text{BF}_4\text{N}_2) in acetonitrile at 80°C .

    • Challenges: Regioselectivity issues due to competing fluorination at positions 4 and 5.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Cyclization65–70≥95Scalable, fewer byproducts
Direct Fluorination50–5590Faster, single-step

Pharmacological Applications

Antimicrobial Activity

Fluorinated imidazoles exhibit enhanced antimicrobial potency due to fluorine’s electronegativity, which improves membrane permeability. In vitro studies on analogs demonstrate:

Table 3: Antimicrobial Efficacy of Related Compounds

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
5-Fluoro-1-methyl-1H-imidazole (predicted)25–3015–20
Non-fluorinated analog50–6040–50

These values suggest a 2-fold increase in potency compared to non-fluorinated derivatives .

Future Perspectives

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.

Industrial Applications

  • API Intermediate: Critical for synthesizing kinase inhibitors and antiviral agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator